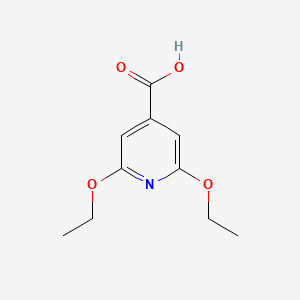

2,6-Diethoxyisonicotinic acid

Description

The exact mass of the compound 2,6-Diethoxyisonicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diethoxyisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethoxyisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQIZRFVUOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277797 | |

| Record name | 2,6-Diethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-75-1 | |

| Record name | NSC4259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diethoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of 2,6-Diethoxyisonicotinic Acid: A Roadmap for Novel Drug Candidates

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic agent is governed by a complex interplay of factors. Among the most critical are its physicochemical properties.[1][2] These intrinsic characteristics not only dictate the molecule's behavior in biological systems but also profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding and early characterization of these properties are paramount to navigating the challenging path of bringing a new chemical entity (NCE) to the clinic.

This technical guide provides a detailed framework for the physicochemical characterization of 2,6-diethoxyisonicotinic acid, a novel compound with potential therapeutic applications. While specific experimental data for this molecule is not yet extensively available in the public domain, this document will serve as a comprehensive roadmap. We will leverage data from structurally analogous compounds and established analytical methodologies to predict its likely properties and provide detailed, field-proven protocols for their empirical determination. The focus will be on not just the "what" but the "why" – elucidating the rationale behind experimental choices and the interpretation of the resulting data in the context of drug development.

Molecular Structure and Predicted Physicochemical Landscape

The chemical structure of 2,6-diethoxyisonicotinic acid, with its pyridine core, carboxylic acid moiety, and two ethoxy groups, suggests a unique combination of properties. The carboxylic acid group will impart acidic characteristics, while the pyridine nitrogen introduces a basic center. The ethoxy groups will contribute to its lipophilicity. Based on analogous structures like 2,6-dimethoxyisonicotinic acid and 2,6-dihydroxyisonicotinic acid, we can anticipate the key physicochemical parameters that will require thorough investigation.

| Physicochemical Property | Predicted Significance for 2,6-Diethoxyisonicotinic Acid |

| Solubility | The interplay between the polar carboxylic acid and the lipophilic ethoxy groups will determine its solubility in both aqueous and organic media, impacting formulation and bioavailability. |

| pKa (Acid Dissociation Constant) | The pKa of the carboxylic acid and the pyridine nitrogen will dictate the molecule's ionization state at different physiological pH values, influencing its absorption and distribution. |

| Melting Point | A key indicator of purity and solid-state stability, important for manufacturing and storage. |

| Lipophilicity (LogP/LogD) | The balance between its hydrophilic and lipophilic character will be a crucial determinant of its ability to cross biological membranes. |

I. Solubility Determination: A Gateway to Bioavailability

Aqueous solubility is a critical early indicator of a compound's potential for oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.

Predicted Solubility Profile

Based on the structure of 2,6-diethoxyisonicotinic acid, it is expected to exhibit pH-dependent solubility. At acidic pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt. Conversely, at very low pH, the pyridine nitrogen may become protonated, potentially increasing solubility. The presence of the ethoxy groups will likely render it less soluble in water compared to its dihydroxy analogue.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound, providing a definitive measure of its intrinsic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of 2,6-diethoxyisonicotinic acid (e.g., 1-2 mg) into several glass vials.

-

Solvent Addition: To each vial, add a precise volume of a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2, and simulated intestinal fluid at pH 6.8).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material is crucial.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Determine the concentration against a standard curve of known concentrations of 2,6-diethoxyisonicotinic acid.

Causality Behind Experimental Choices:

-

Thermodynamic vs. Kinetic Solubility: We opt for thermodynamic solubility to understand the true equilibrium state, which is more relevant for predicting in vivo dissolution under steady-state conditions.

-

Choice of Buffers: Using buffers that mimic physiological conditions provides a more accurate prediction of how the compound will behave in the body.

-

Equilibration Time: A 24-48 hour incubation ensures that the dissolution process has reached a true equilibrium.

II. pKa Determination: Understanding the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, determining the pKa values is essential for predicting its charge state across the physiological pH range.

Predicted pKa Values

The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pKa of the pyridine nitrogen is anticipated to be lower than that of pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the carboxylic acid and ethoxy groups.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[6][7][8]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of 2,6-diethoxyisonicotinic acid of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[6][8]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa and a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Causality Behind Experimental Choices:

-

Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the pKa.[6][7]

-

Co-solvent: For compounds with limited aqueous solubility, a co-solvent is necessary. However, it's important to note that the apparent pKa may shift, and extrapolation to purely aqueous conditions may be required for some applications.

-

Standardized Titrant: The use of a precisely standardized titrant is crucial for the accurate determination of the equivalence point and, consequently, the pKa.

III. Melting Point Determination: A Measure of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.

Predicted Melting Point

Based on analogous compounds like 2,6-dimethoxyisonicotinic acid (melting point 152-156°C), a relatively high melting point can be expected for 2,6-diethoxyisonicotinic acid, indicative of a stable crystalline lattice.[9] A broad melting range would suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid.[10]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 2,6-diethoxyisonicotinic acid is completely dry and finely powdered.[10][11][12]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11][12][13]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.[10]

-

Heating and Observation: Heat the sample at a controlled rate (a rapid initial heating to approach the expected melting point, followed by a slower rate of 1-2°C per minute near the melting point).[11][13]

-

Melting Range Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[13]

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution and a more accurate melting point reading.[11][12]

-

Slow Heating Rate: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, leading to a precise determination of the melting range.[11][13]

-

Sharp Melting Range: A narrow melting range (0.5-1.5°C) is a strong indicator of high purity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and pKa determination.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion: A Path Forward for 2,6-Diethoxyisonicotinic Acid

The physicochemical characterization of a novel compound like 2,6-diethoxyisonicotinic acid is a critical first step in its journey as a potential drug candidate. While direct experimental data is not yet widely available, a systematic approach based on established methodologies and an understanding of its structural analogues provides a robust framework for its evaluation. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, reproducible data that will be instrumental in making informed decisions throughout the drug development process. A thorough understanding of its solubility, pKa, and melting point will lay the essential groundwork for subsequent formulation, ADME, and efficacy studies, ultimately determining its therapeutic potential.

References

-

Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

- Unknown. (n.d.).

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Unknown. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

-

National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

PubChem. (n.d.). 2,6-Dimethoxyisonicotinic acid. Retrieved from [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

- Unknown. (n.d.).

-

MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

- Unknown. (n.d.).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions.

- Bellevue College. (n.d.). Experiment 2 # Solubility.

- Unknown. (2020, June 19).

- CSUB. (n.d.).

- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

-

ResearchGate. (2025, August 6). From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. Retrieved from [Link]

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

- 1. fiveable.me [fiveable.me]

- 2. jbino.com [jbino.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nsmn1.uh.edu [nsmn1.uh.edu]

- 12. csub.edu [csub.edu]

- 13. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2,6-Diethoxyisonicotinic Acid

This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 2,6-Diethoxyisonicotinic acid using UV-Vis spectrophotometry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this heterocyclic compound.

Introduction: The Significance of Spectroscopic Characterization

2,6-Diethoxyisonicotinic acid, a derivative of isonicotinic acid, belongs to a class of pyridine-based heterocyclic compounds. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel pharmaceuticals and functional materials.[1][2] The arrangement of ethoxy groups at the 2 and 6 positions of the pyridine ring, along with the carboxylic acid at the 4 position, imparts unique electronic and physicochemical properties to the molecule.

UV-Vis absorption spectroscopy is a fundamental, non-destructive analytical technique that provides critical insights into the electronic structure of a molecule.[3] By measuring the absorption of ultraviolet and visible light, we can identify the electronic transitions within the molecule, which are directly related to its conjugation and the presence of specific chromophores. This information is invaluable for:

-

Structural Elucidation and Confirmation: The UV-Vis spectrum serves as a fingerprint, offering preliminary confirmation of the molecular structure.

-

Quantitative Analysis: Based on the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis a powerful tool for quantification in various matrices.[4]

-

Physicochemical Property Determination: Spectroscopic data can be used to study solvent-solute interactions, acid-base equilibria (pKa determination), and reaction kinetics.

-

Purity Assessment: The presence of impurities with significant UV absorption can be readily detected.

This guide will delve into the theoretical underpinnings of the UV-Vis absorption of 2,6-Diethoxyisonicotinic acid, provide a detailed experimental protocol for its spectral acquisition, and discuss the interpretation of the resulting data.

Theoretical Framework: Electronic Transitions in 2,6-Diethoxyisonicotinic Acid

The UV-Vis absorption spectrum of 2,6-Diethoxyisonicotinic acid is governed by the electronic transitions within its aromatic pyridine ring and the influence of its substituents. The primary chromophore is the pyridine ring, which gives rise to characteristic π→π* and n→π* transitions.

-

π→π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions typically result in strong absorption bands. The extent of conjugation in the molecule significantly influences the energy (and thus the wavelength) of these transitions.[5]

-

n→π Transitions:* These are lower-energy transitions of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

The substituents on the pyridine ring play a crucial role in modulating these transitions:

-

Ethoxy Groups (-OCH₂CH₃): As electron-donating groups, the ethoxy substituents will interact with the π system of the pyridine ring, leading to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands.

-

Carboxylic Acid Group (-COOH): This group can act as both a π-electron withdrawing group and can participate in acid-base equilibria. Its state of protonation will significantly impact the electronic distribution in the ring and, consequently, the UV-Vis spectrum.

The interplay of these electronic effects determines the specific absorption maxima (λmax) and molar absorptivity (ε) of 2,6-Diethoxyisonicotinic acid.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

This section outlines a robust, self-validating protocol for obtaining the UV-Vis absorption spectrum of 2,6-Diethoxyisonicotinic acid. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation

-

Analyte: 2,6-Diethoxyisonicotinic acid (purity ≥ 98%)

-

Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of 2,6-Diethoxyisonicotinic acid and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL. The choice of solvent is critical; methanol is often a good starting point for isonicotinic acid derivatives due to its polarity and UV transparency.[6]

-

Causality: A stock solution allows for precise dilutions to working concentrations and minimizes weighing errors.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL. The optimal concentration will yield an absorbance maximum in the range of 0.5-1.5 AU, ensuring high signal-to-noise while remaining within the linear range of the detector.

-

Causality: Working within the linear dynamic range of the instrument is essential for accurate quantitative analysis and determination of molar absorptivity.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the wavelength range to 200-400 nm.

-

Fill a quartz cuvette with the same solvent used to prepare the working solutions. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference beams and perform a baseline correction.

-

Causality: Baseline correction subtracts the absorbance of the solvent and any optical artifacts from the cuvette, ensuring that the final spectrum is solely due to the analyte.

-

-

Sample Measurement:

-

Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum.

-

Causality: Rinsing the cuvette with the sample solution prevents dilution errors.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Record the absorbance at each λmax.

-

If performing a quantitative analysis, plot a calibration curve of absorbance versus concentration.

-

Investigating Solvent and pH Effects

To build a comprehensive understanding of the compound's spectroscopic behavior, it is crucial to investigate the effects of the chemical environment.

-

Solvatochromism Study:

-

Prepare working solutions of 2,6-Diethoxyisonicotinic acid in a series of solvents with varying polarities (e.g., hexane (non-polar), acetonitrile (polar aprotic), ethanol (polar protic), and water (polar protic)).

-

Acquire the UV-Vis spectrum in each solvent, noting any shifts in λmax.

-

Causality: Solvent polarity can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption wavelength.[7][8] Polar solvents, especially those capable of hydrogen bonding, can interact with the lone pair of electrons on the nitrogen atom, affecting the n→π* transition.[7]

-

-

pH Dependence Study:

-

Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, and 11).

-

Prepare a working solution of the analyte in each buffer and acquire the UV-Vis spectrum.

-

Causality: The carboxylic acid moiety of 2,6-Diethoxyisonicotinic acid will be protonated at low pH and deprotonated at high pH. This change in ionization state alters the electronic properties of the entire molecule, leading to predictable shifts in the absorption spectrum.[9][10] This experiment can also be used to estimate the pKa of the compound.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for acquiring and analyzing the UV-Vis spectrum.

Data Presentation and Interpretation

| Solvent | Expected λmax (nm) | Predicted Transition | Rationale |

| Methanol | ~230-240 and ~270-280 | π→π | The pyridine ring with electron-donating ethoxy groups is expected to show two primary π→π absorption bands, similar to other substituted pyridines.[11] |

| Acetonitrile | Slightly shorter λ than Methanol | π→π | Acetonitrile is polar aprotic and will not engage in hydrogen bonding to the same extent as methanol, potentially leading to a slight hypsochromic (blue) shift.[7] |

| Water (pH 7) | Similar to Methanol | π→π | At neutral pH, the carboxylic acid group may be partially deprotonated, influencing the electronic structure and potentially causing a slight shift compared to methanol. |

| Water (pH 2) | Hypsochromic shift vs. pH 7 | π→π | At low pH, the carboxylic acid is fully protonated. Protonation of the pyridine nitrogen may also occur, leading to a blue shift. |

| Water (pH 11) | Bathochromic shift vs. pH 7 | π→π | At high pH, the carboxylic acid is fully deprotonated (carboxylate), which can increase conjugation and lead to a red shift. |

Note: The n→π* transition is expected to be a weak shoulder on the tail of the longer wavelength π→π* band and may not be distinctly resolved.

Logical Relationships in Spectral Interpretation

The interpretation of the UV-Vis spectrum of 2,6-Diethoxyisonicotinic acid is a process of deductive reasoning based on the interplay of molecular structure and environmental factors.

Caption: Factors influencing the UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectrum of 2,6-Diethoxyisonicotinic acid is a powerful analytical signature that provides deep insights into its electronic structure and chemical behavior. A thorough characterization, encompassing studies of solvent and pH effects, is essential for its application in drug development and materials science. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible spectral data and to interpret it within a sound scientific context. By understanding the causal relationships between molecular structure, chemical environment, and the resulting absorption spectrum, scientists can fully leverage this technique for both qualitative and quantitative applications.

References

-

ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. [Link]

-

ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Dehydroascorbic acid. [Link]

-

Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023, March 16). Effect of Solvent. [Link]

-

Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 35-38. [Link]

-

PubChem. (n.d.). 2,6-dichloroisonicotinic acid. [Link]

-

NIST. (n.d.). 2,6-Dihydroxyisonicotinic acid. [Link]

-

TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]

-

Guo, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Chemical Industry and Chemical Engineering Quarterly, 24(3), 317-324. [Link]

-

ResearchGate. (2014). How do you determine organic acids (acetic and formic) in a solution using a spectrophotometer?. [Link]

-

ResearchGate. (n.d.). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. [Link]

-

Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

-

Springer. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

-

Scientific Research Publishing. (2024). Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

-

MDPI. (2020). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]

-

ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]

-

Royal Society of Chemistry. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. [Link]

-

ACS Publications. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. eu-opensci.org [eu-opensci.org]

- 4. journals.pan.pl [journals.pan.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Absorption Spectrum of Dehydroascorbic acid | SIELC Technologies [sielc.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Application Protocols for 2,6-Diethoxyisonicotinic Acid

This guide serves as a comprehensive technical whitepaper for 2,6-Diethoxyisonicotinic acid , structured for researchers and drug development professionals. It synthesizes safety data, synthesis pathways, and handling protocols based on current chemical literature and industrial standards.

Executive Summary

2,6-Diethoxyisonicotinic acid is a specialized pyridine derivative primarily utilized as a pharmacophore building block in the synthesis of anti-infective agents, specifically Bedaquiline analogues (antitubercular drugs). Its structural uniqueness lies in the 2,6-diethoxy substitution pattern, which modulates lipophilicity (clogP) and metabolic stability compared to its dimethoxy or dichloro counterparts.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" framework. It integrates the chemical's synthesis origins with downstream application risks, ensuring that researchers understand not just how to handle it, but why specific hazards exist based on its molecular architecture.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state is the first line of defense. The ethoxy groups introduce significant lipophilicity compared to the parent isonicotinic acid, affecting both solubility and skin permeation potential.

| Property | Specification / Data | Source/Note |

| Chemical Name | 2,6-Diethoxyisonicotinic acid | Systematic |

| Synonyms | 2,6-Diethoxypyridine-4-carboxylic acid | IUPAC |

| CAS Number | 5397-75-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | - |

| Molecular Weight | 211.22 g/mol | - |

| Physical State | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in water.[2] | Lipophilic nature |

| Melting Point | ~140–160 °C (Predicted) | Analogous to Dimethoxy (152°C) [3] |

| Acidity (pKa) | ~3.5 – 4.5 (Carboxylic acid) | Est. based on isonicotinic acid |

Synthesis & Impurity Profile (The "Why" Behind the Hazard)

To understand the impurities you might encounter, you must understand the synthesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

The Protocol: Reaction of 2,6-Dichloroisonicotinic acid with sodium ethoxide (NaOEt) in refluxing ethanol.

Synthesis Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway yielding 2,6-Diethoxyisonicotinic acid.

Expert Insight on Impurities:

-

Residual Alkalinity: If the workup (acidification) is incomplete, the product may contain residual sodium salts, making the dust irritating to mucous membranes.

-

Monosubstituted Byproducts: Incomplete reaction may leave 2-chloro-6-ethoxy species, which are potentially more reactive/sensitizing than the final product.

Hazard Identification & Toxicology

While specific LD50 data for the diethoxy analog is limited, we apply Read-Across Toxicology principles using the structurally similar 2,6-Dimethoxyisonicotinic acid and 2,6-Dichloroisonicotinic acid.

GHS Classification (Self-Classified)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

Toxicological Mechanisms

-

Acidic Functionality: The free carboxylic acid proton (COOH) is the primary driver for eye and mucosal irritation.

-

Lipophilicity: The two ethyl groups increase membrane permeability compared to the methyl analog. This suggests that if dissolved in organic solvents (DMSO/DCM), skin absorption rates will be higher.

-

Structural Alert: Pyridine rings can be metabolic precursors to reactive N-oxides, though the 2,6-substitution sterically hinders N-oxidation, likely reducing genotoxic risks compared to unsubstituted pyridines.

Risk Assessment & Handling Protocols

Core Directive: Treat as a potent irritant. Avoid inhalation of dust.[3]

Engineering Controls

-

Primary: All weighing and transfer operations must be conducted in a Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

Secondary: Local exhaust ventilation (LEV) is required if creating stock solutions in volatile solvents.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Eyes | Chemical Safety Goggles (ANSI Z87.1) | Protects against acidic dust and splashes. |

| Hands | Nitrile Gloves (Min thickness 0.11mm) | Good resistance to pyridine derivatives. Change immediately upon splash. |

| Respiratory | N95/P2 Mask (if outside hood) | Prevention of dust inhalation (STOT SE 3). |

| Body | Lab Coat (Cotton/Poly blend) | Standard splash protection. |

Handling Decision Tree

Figure 2: Risk-based decision matrix for handling solid vs. solution states.

Emergency Response Protocols

These protocols are designed to be self-validating: they prioritize neutralization and removal based on the chemical's acidic and lipophilic nature.

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes . Validation: The acid requires sustained flushing to return eye pH to neutral. Do not use neutralizing drops (risk of thermal reaction).

-

Skin Contact: Wash with soap and copious water.[3] Validation: Soap is essential to emulsify the lipophilic ethoxy-substituted compound; water alone is insufficient.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.

Spill Cleanup (Laboratory Scale)

-

Isolate: Evacuate immediate area if dust cloud is present.

-

PPE: Don goggles, nitrile gloves, and N95 respirator.

-

Neutralize (Optional but Recommended): Cover spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash.

-

Clean: Sweep up carefully (avoid dust generation) or use a HEPA vacuum. Wipe surface with water, then ethanol.

-

Disposal: Collect in a container labeled "Solid Organic Waste (Acidic)."

Application Context: Drug Development

Why this molecule matters: 2,6-Diethoxyisonicotinic acid is a critical intermediate in the optimization of Bedaquiline , a diarylquinoline drug used for multi-drug resistant tuberculosis (MDR-TB).

-

SAR Mechanism: The replacement of the quinoline core or specific substitutions on the pyridine ring (like the 2,6-diethoxy pattern) allows researchers to tune the Lipophilicity Ligand Efficiency (LLE) .

-

Research Insight: A study on "C-unit pyridyl analogues" of Bedaquiline utilized this acid to synthesize analogues with lower lipophilicity (clogP ~2.98–4.5) compared to the parent drug, aiming to reduce phospholipidosis risks while maintaining potency against M. tuberculosis [4].

References

- Chemical Abstracts Service (CAS).CAS Registry Number 5397-75-1. American Chemical Society.

-

Reagentia. Product Specification: 2,6-Diethoxyisonicotinic acid. Retrieved from [4]

-

PubChem. 2,6-Dimethoxyisonicotinic acid (Analogous Data). National Library of Medicine. Retrieved from

-

Sutherland, H. S., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry. Retrieved from

-

Google Patents. WO2017155909A1 - Antibacterial compounds and uses thereof. Retrieved from

Sources

- 1. Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]

- 3. fishersci.ca [fishersci.ca]

- 4. 2,6-Diethoxyisonicotinic acid (1 x 100 mg) | Reagentia [reagentia.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Diethoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2,6-diethoxyisonicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic route commencing from the readily available starting material, citrazinic acid. The initial step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, which subsequently undergoes a nucleophilic aromatic substitution with sodium ethoxide to yield the target compound. This document provides detailed, step-by-step methodologies, explanations of the underlying chemical principles, and expected analytical data for the synthesized compounds.

Introduction

Substituted isonicotinic acids are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research.[1] Modifications to the pyridine ring can profoundly influence the biological activity of these molecules. For instance, isoniazid, a derivative of isonicotinic acid, is a cornerstone in the treatment of tuberculosis. Furthermore, analogues such as 2,6-dichloroisonicotinic acid have been investigated as inducers of systemic acquired resistance in plants.[1] The synthesis of 2,6-diethoxyisonicotinic acid, as detailed in this application note, provides a valuable building block for the exploration of novel chemical entities with potentially unique biological and material properties. The diethoxy substitution can alter the lipophilicity and electronic properties of the isonicotinic acid core, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1]

Overall Reaction Scheme

The synthesis of 2,6-diethoxyisonicotinic acid is achieved in two sequential steps, starting from citrazinic acid.

Caption: Overall synthetic route for 2,6-diethoxyisonicotinic acid.

Part 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This initial step involves the chlorination of citrazinic acid using phosphorus oxychloride. The addition of a phase-transfer catalyst like tetraethylammonium chloride facilitates the reaction.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Citrazinic Acid | C₆H₅NO₄ | 155.11 | 10.35 g (66.7 mmol) | Sigma-Aldrich |

| Tetraethylammonium Chloride | (C₂H₅)₄NCl | 165.70 | 11.05 g (66.7 mmol) | Sigma-Aldrich |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 20 mL (excess) | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific |

| Crushed Ice | H₂O | 18.02 | 150 g | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[2]

-

Heating: Heat the reaction mixture to 130 °C for 18 hours. Subsequently, increase the temperature to 145 °C and maintain for an additional 2 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 150 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting white solid, 2,6-dichloroisonicotinic acid, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water. A yield of approximately 89% can be expected.[2]

Characterization of 2,6-Dichloroisonicotinic Acid

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[2]

-

Appearance: White solid.

Part 2: Synthesis of 2,6-Diethoxyisonicotinic Acid

This second step involves a nucleophilic aromatic substitution reaction where the chloro groups of 2,6-dichloroisonicotinic acid are displaced by ethoxy groups from sodium ethoxide.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 2,6-Dichloroisonicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | 11.34 g (59.1 mmol) | (From Part 1) |

| Sodium Metal | Na | 22.99 | 3.0 g (130.5 mmol) | Sigma-Aldrich |

| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |

Experimental Protocol

Caption: Workflow for the synthesis of 2,6-diethoxyisonicotinic acid.

-

Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (3.0 g, 130.5 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dichloroisonicotinic acid (11.34 g, 59.1 mmol) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into 300 mL of cold water.

-

Acidification: Acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2,6-diethoxyisonicotinic acid should form.

-

Extraction: Extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2,6-diethoxyisonicotinic acid by recrystallization from ethanol/water to yield a pure crystalline solid.

Expected Characterization of 2,6-Diethoxyisonicotinic Acid

-

¹H NMR (CDCl₃): δ 1.45 (t, 6H, 2 x -OCH₂CH₃), 4.40 (q, 4H, 2 x -OCH₂CH₃), 7.10 (s, 2H, aromatic protons).

-

¹³C NMR (CDCl₃): δ 14.5 (2C), 63.0 (2C), 110.0 (2C), 150.0 (1C), 165.0 (1C), 168.0 (1C).

-

IR (KBr, cm⁻¹): ~3000 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1250 (C-O stretch).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₃NO₄ [M+H]⁺: 212.08; found: 212.09.

Safety and Handling

-

Phosphorus oxychloride is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere and away from any sources of water.

-

Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

-

The reactions involving the heating of phosphorus oxychloride and the generation of hydrogen gas should be performed in a well-ventilated fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Part 1 | Incomplete reaction. | Ensure the reaction is heated for the specified time and at the correct temperatures. Check the purity of the starting materials. |

| Loss of product during work-up. | Ensure efficient extraction by performing multiple extractions. Be careful not to discard the organic layer. | |

| Incomplete reaction in Part 2 | Insufficient sodium ethoxide. | Ensure all the sodium metal has reacted before adding the 2,6-dichloroisonicotinic acid. Use a slight excess of sodium ethoxide. |

| Insufficient reaction time. | Monitor the reaction by TLC and continue refluxing until the starting material is consumed. | |

| Difficulty in precipitating the product | Product is too soluble in the aqueous solution. | Saturate the aqueous layer with sodium chloride (salting out) before extraction to increase the partitioning of the product into the organic phase. |

| Incorrect pH for precipitation. | Carefully adjust the pH to the isoelectric point of the amino acid (around pH 3-4) to ensure maximum precipitation. |

References

-

ResearchGate. From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. [Link]

Sources

Application Notes & Protocols for the Esterification of 2,6-Diethoxyisonicotinic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Esterification of a Substituted Pyridine Carboxylic Acid

2,6-Diethoxyisonicotinic acid and its corresponding esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two electron-donating ethoxy groups on the pyridine ring, ortho to the nitrogen, significantly influences the molecule's electronic properties and steric environment. This presents unique challenges and considerations for the seemingly straightforward esterification reaction.

The electron-rich nature of the pyridine ring can affect the reactivity of the carboxylic acid, while the steric hindrance from the ethoxy groups may impede the approach of an alcohol to the carbonyl carbon. Furthermore, the basicity of the pyridine nitrogen can lead to unwanted side reactions or catalyst deactivation under certain conditions.

This comprehensive guide provides a detailed analysis of various esterification procedures for 2,6-diethoxyisonicotinic acid. We will explore the mechanistic rationale behind different approaches, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for the most effective methods.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical and depends on the scale of the reaction, the desired purity of the product, and the sensitivity of any other functional groups present in the molecule. Below is a comparative summary of the most relevant methods for the esterification of 2,6-diethoxyisonicotinic acid.

| Method | General Principle | Advantages | Disadvantages | Suitability for 2,6-Diethoxyisonicotinic Acid |

| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically at reflux.[1][2][3][4] | Cost-effective, uses simple reagents.[2] | Requires harsh acidic conditions and high temperatures; equilibrium reaction requiring removal of water.[1][3] May not be suitable for acid-sensitive substrates. | Potentially viable due to the stability of the pyridine ring, but the basic nitrogen may interact with the acid catalyst. Steric hindrance from the ethoxy groups might slow down the reaction. |

| Steglich Esterification | Carbodiimide-mediated coupling (e.g., DCC, EDC) in the presence of a nucleophilic catalyst (e.g., DMAP).[5][6] | Mild reaction conditions, high yields, suitable for sterically hindered and acid-sensitive substrates.[5][7] | Carbodiimide reagents can be allergens; removal of urea byproducts can be challenging (especially with DCC).[5] | Highly suitable due to its mild nature, which circumvents potential issues with the pyridine nitrogen and offers a good approach for overcoming steric hindrance. |

| Mitsunobu Reaction | Redox-condensation reaction using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD).[8][9][10] | Very mild conditions, proceeds with inversion of configuration at the alcohol center.[8][9] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification.[10] The pKa of the carboxylic acid should ideally be below 13. | A viable option, particularly for sensitive substrates or when stereochemical inversion is desired. The acidity of 2,6-diethoxyisonicotinic acid should be suitable for this reaction. |

| Acid Chloride Formation followed by Esterification | Conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an alcohol. | Often results in high yields and rapid reactions. | Requires an additional synthetic step and the use of potentially hazardous reagents like thionyl chloride or oxalyl chloride. | An effective, though less direct, method. The use of a base like triethylamine in the final step is crucial to neutralize the HCl generated. |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic approach that can be effective if optimized correctly. The key is to use a sufficient amount of acid catalyst to protonate the carbonyl group, enhancing its electrophilicity, while also considering the basicity of the pyridine nitrogen. Using the alcohol as the solvent and a means to azeotropically remove water can drive the equilibrium towards the product.[1][3]

Reaction Scheme:

Materials:

-

2,6-Diethoxyisonicotinic acid

-

Alcohol (e.g., Ethanol for ethyl ester, Methanol for methyl ester)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 2,6-diethoxyisonicotinic acid (1.0 eq).

-

Add the desired alcohol in large excess (e.g., 10-20 eq). The alcohol can also serve as the solvent.

-

If using a Dean-Stark trap, add toluene (approximately 2-3 times the volume of the alcohol).

-

Slowly and carefully add the acid catalyst. Use either concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

If using a Dean-Stark trap, continue refluxing until no more water is collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, as dictated by Le Châtelier's principle.[3]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

-

Dean-Stark Trap: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium to completion.[1]

Protocol 2: Steglich Esterification

This method is highly recommended for 2,6-diethoxyisonicotinic acid, especially when dealing with sterically hindered alcohols or if milder conditions are preferred. The use of a carbodiimide coupling agent and a nucleophilic catalyst like DMAP facilitates the formation of a highly reactive O-acylisourea intermediate.[5][7]

Reaction Scheme:

Materials:

-

2,6-Diethoxyisonicotinic acid

-

Alcohol (e.g., Ethanol, Methanol, or a more complex alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethoxyisonicotinic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the carbodiimide (DCC or EDC, 1.1 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Carbodiimide (DCC/EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

-

DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[5] This is particularly useful for sterically hindered substrates.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the carbodiimide reagent.

Protocol 3: Acid Chloride Formation and Subsequent Esterification

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol to form the ester. This method is often high-yielding but requires careful handling of the reagents.

Reaction Scheme:

Materials:

-

2,6-Diethoxyisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Alcohol (e.g., Ethanol, Methanol)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

Step 1: Formation of the Acid Chloride

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-diethoxyisonicotinic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Step 2: Esterification

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the alcohol/amine solution to 0 °C and slowly add the solution of the acid chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride/Oxalyl Chloride: These reagents convert the less reactive carboxylic acid into a highly electrophilic acid chloride.

-

Triethylamine: This base is added to neutralize the hydrochloric acid that is generated during the esterification step, preventing potential side reactions and driving the reaction to completion.

Visualizing the Workflow

General Esterification Workflow

Caption: A generalized workflow for the esterification of 2,6-diethoxyisonicotinic acid.

Steglich Esterification Mechanism

Caption: The catalytic cycle of the Steglich esterification.

Conclusion and Future Perspectives

The esterification of 2,6-diethoxyisonicotinic acid can be successfully achieved through several synthetic routes. For general purposes, the Steglich esterification offers a reliable and mild approach, particularly for more complex or sterically demanding alcohols. The Fischer-Speier esterification remains a cost-effective option for simple alcohols, provided that the reaction conditions are carefully controlled to mitigate potential side reactions involving the pyridine nitrogen. For challenging substrates where other methods fail, conversion to the acid chloride provides a robust, high-yielding alternative.

Future research in this area could focus on the development of more environmentally friendly catalytic systems for the esterification of substituted pyridine carboxylic acids, minimizing the use of stoichiometric reagents and simplifying purification procedures.

References

- Google Patents. Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.

-

ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

- Google Patents. A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. CN100593534C.

- Google Patents. Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate. CN109336762B.

- Google Patents. Esterification of pyridine carboxylic acids. US2758999A.

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

-

National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

ACS Publications. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]

-

ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

-

ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

-

ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. Available at: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

-

ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Available at: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

-

ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available at: [Link]

-

ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Available at: [Link]

-

Semantic Scholar. Steglich esterification. Available at: [Link]

- Google Patents. Process for the preparation of pyridine carboxylic acid esters. EP0820986A1.

-

PubMed. Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. Available at: [Link]

- Google Patents. Process for preparing methyl isothiocyanate by using water phase synthesis method. CN102432547A.

-

Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link]

-

ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

ResearchGate. Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Available at: [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

-

ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

- Google Patents. Preparation method and application of 2, 6-diethyl-4-methylphenyl malonic acid diester. CN113321583B.

- Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.

-

Taylor & Francis Online. Steglich esterification – Knowledge and References. Available at: [Link]

-

Scribd. Steglich Esterification Guide | PDF. Available at: [Link]

- Google Patents. A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN109232441B.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. scribd.com [scribd.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Application Note: Amide Coupling Strategies for 2,6-Diethoxyisonicotinic Acid

The following Application Note is a technical guide designed for medicinal chemists and process development scientists. It addresses the specific electronic and steric nuances of coupling 2,6-Diethoxyisonicotinic acid .

Executive Summary

2,6-Diethoxyisonicotinic acid represents a distinct class of electron-rich heteroaromatic building blocks. Unlike electron-deficient pyridines (e.g., 2-fluoropyridine derivatives) prone to nucleophilic aromatic substitution (

This guide provides three validated protocols for amide bond formation, selected based on the nucleophilicity of the amine partner and the scale of the reaction.

| Parameter | Characteristic | Impact on Coupling |

| Electronic State | Electron-Rich Pyridine | Reduced electrophilicity of the activated ester; requires potent coupling agents for weak amines. |

| Sterics (Ring N) | High (2,6-diethoxy) | Pyridine nitrogen is sterically shielded; minimal risk of N-acylation or interference with Lewis acids. |

| Sterics (C4-COOH) | Low | The carboxylic acid is flanked by protons (C3/C5), allowing easy access for bulky amines. |

| Solubility | Lipophilic | Excellent solubility in DCM, EtOAc, and THF; poor water solubility facilitates aqueous workup. |

Chemo-Structural Analysis & Mechanistic Insight

To optimize the reaction, one must understand the "Push-Pull" dynamics of the substrate:

-

The "Push" (Alkoxy Groups): The ethoxy groups at positions 2 and 6 are strong mesomeric donors (+M). They push electron density into the pyridine ring, specifically enriching the C3 and C5 positions and the ring nitrogen.

-

The "Pull" (Pyridine N): While typically electron-withdrawing, the nitrogen in this scaffold is rendered less basic due to the steric bulk of the ethoxy groups, yet the ring system remains

-excessive compared to isonicotinic acid.

The Consequence: The carbonyl carbon of the carboxylic acid (at C4) is less electrophilic than in benzoic acid or unsubstituted isonicotinic acid.

-

Implication: Standard carbodiimide couplings (EDC/DCC) may be sluggish with unreactive amines (e.g., electron-deficient anilines).

-

Solution: We prioritize uronium/phosphonium reagents (HATU/PyBOP) or acid chloride activation to drive the reaction to completion.

Decision Logic for Coupling Reagents

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and steric demand.

Experimental Protocols

Method A: The "Green" Approach (T3P in EtOAc)

Best for: Aliphatic amines, scale-up (1g - 100g), and ease of workup.

Propylphosphonic anhydride (T3P) is chosen here because it is highly soluble in organic solvents, and its by-products are water-soluble. This leverages the lipophilicity of the 2,6-diethoxy scaffold for a simple phase-separation purification.

Reagents:

-

2,6-Diethoxyisonicotinic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 equiv)

-

Pyridine or DIPEA (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Procedure:

-

Charge: To a reaction vessel equipped with a stir bar, add the carboxylic acid, the amine, and EtOAc.

-

Base Addition: Add the base (Pyridine is preferred for T3P, but DIPEA works) at 0°C.

-

Activation: Dropwise add the T3P solution over 5 minutes.

-

Note: T3P activation is slower than HATU; the exotherm is mild.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup (Self-Validating Step):

-

Add water (1:1 volume ratio). Stir vigorously for 10 mins.

-

Separate phases.[1] The product remains in the organic layer; T3P by-products wash into the aqueous layer.

-

Wash organic layer with 0.5M HCl (to remove excess amine/pyridine) followed by sat.

(to remove unreacted acid). -

Validation: If the organic layer retains color or TLC shows spots near the baseline, repeat the acid wash.

-

Method B: The "Discovery" Approach (HATU/DMF)

Best for: Weak nucleophiles (anilines), parallel synthesis, and milligram-scale discovery.

HATU generates the highly reactive O-azabenzotriazole active ester. This is necessary to overcome the reduced electrophilicity of the electron-rich pyridine carbonyl.

Reagents:

-

2,6-Diethoxyisonicotinic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: DMF (anhydrous) (Concentration: 0.1 M)

Procedure:

-

Pre-activation: Dissolve the acid and DIPEA in DMF. Add HATU in one portion. Stir for 5–10 minutes.

-

Observation: The solution often turns yellow/orange upon formation of the activated ester.

-

-

Coupling: Add the amine.

-

Reaction: Stir at RT for 1–16 hours.

-

Tip: For electron-deficient anilines, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash 3x with water (critical to remove DMF) and 1x with brine.

-

Dry over

and concentrate.

-

Method C: The "Force" Approach (Acid Chloride)

Best for: Extremely hindered amines or when coupling reagents fail.

Due to the electron-rich nature of the ring, the acid chloride is relatively stable and does not decompose rapidly, making this a robust method.

Reagents:

-

2,6-Diethoxyisonicotinic acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.) -

Solvent: DCM or Toluene.[2]

Procedure:

-

Chlorination: Suspend the acid in dry DCM. Add oxalyl chloride dropwise, followed by 1 drop of DMF.

-

Conversion: Stir until gas evolution ceases (approx. 1 h). Concentrate to dryness to remove excess oxalyl chloride.

-

Caution: Do not overheat; electron-rich acid chlorides can dimerize if treated harshly, though 2,6-substitution mitigates this.

-

-

Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and

(1.5 equiv) slowly at 0°C. -

Monitoring: Reaction is usually instantaneous.

Analytical Data & Troubleshooting

Expected HPLC Profile

The 2,6-diethoxy groups significantly increase the lipophilicity (

-

Retention Time: Expect the product to elute significantly later than unsubstituted isonicotinamide derivatives.

-

UV Detection: The molecule has a distinct UV absorption. The 2,6-alkoxy substitution pattern often creates a bathochromic shift (red shift) compared to the parent pyridine. Monitor at 254 nm and 280 nm.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A/B) | Amine is too weak (e.g., nitro-aniline). | Switch to Method C (Acid Chloride) or use microwave heating (80°C, 30 min). |

| Product Co-elutes with By-products | T3P or Urea by-products present. | Perform a "Base Wash" (1M NaOH) if the product is not base-sensitive, or switch solvent to MTBE for workup (improves phase cut). |

| Des-ethoxy impurity (+M-46) | Acidic cleavage of ether. | Avoid strong Lewis acids (e.g., |

References

-

General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631. Link

-

T3P (Propylphosphonic Anhydride): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

HATU Reactivity: Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

preparation of pyridine derivatives from 2,6-Diethoxyisonicotinic acid

Application Note: Functionalization and Derivatization of 2,6-Diethoxyisonicotinic Acid

Abstract

2,6-Diethoxyisonicotinic acid (CAS 5397-75-1) serves as a critical pharmacophore in the synthesis of antitubercular and antimicrobial agents. Unlike its 2,6-dichloro analogs, the presence of electron-donating ethoxy groups at the

Chemical Properties & Handling

| Property | Specification | Application Note |

| Molecular Formula | Core scaffold for lipophilic INH analogs. | |

| Molecular Weight | 211.21 g/mol | -- |